molecular formula C8H5BrClF3O B1379078 5-Bromo-2-(trifluoromethoxy)benzyl chloride CAS No. 1393442-60-8

5-Bromo-2-(trifluoromethoxy)benzyl chloride

Cat. No.: B1379078
CAS No.: 1393442-60-8
M. Wt: 289.47 g/mol
InChI Key: CBJUTDFJHJUDSM-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzyl chloride ( 1033805-25-2) is a chemical compound classified as a specialty material with the molecular formula C₈H₅BrClF₃O . This organohalogen compound serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery research. The presence of both a reactive benzyl chloride group and a bromo substituent on the aromatic ring, which is also modified with a trifluoromethoxy group, makes this compound a versatile precursor for further functionalization. Researchers can utilize the benzyl chloride moiety for nucleophilic substitution reactions to introduce various functional groups, while the bromo group enables metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, for constructing more complex molecular architectures. The trifluoromethoxy group is of particular interest in medicinal chemistry due to its ability to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, making this benzyl chloride derivative a valuable scaffold for developing potential pharmaceutical candidates and other advanced materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-1-2-7(5(3-6)4-10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJUTDFJHJUDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207327
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
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Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-60-8
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl chloride typically involves the introduction of the bromine and trifluoromethoxy groups onto a benzyl chloride precursor. One common method is the bromination of 2-(trifluoromethoxy)benzyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(trifluoromethoxy)benzyl chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is 2-(trifluoromethoxy)benzyl chloride.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(trifluoromethoxy)benzyl chloride serves as a building block in organic synthesis , particularly for creating complex molecules and pharmaceuticals. Its unique trifluoromethoxy group enhances the reactivity and selectivity in various synthetic pathways, making it valuable for chemists.

Application Area Description
Organic SynthesisUsed as a precursor for synthesizing complex organic compounds.
Pharmaceutical DevelopmentActs as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Biological Research

In biological contexts, this compound can be used to modify biomolecules , enabling researchers to study biological processes and develop new drugs. The presence of the trifluoromethoxy group can influence the interaction of the compound with biological targets, potentially enhancing drug efficacy.

Biological Application Impact
Drug DevelopmentFacilitates the design of new therapeutics by modifying existing biomolecules.
Mechanistic StudiesHelps in elucidating mechanisms of action for various biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for synthesizing compounds with enhanced metabolic stability and bioavailability. It is particularly relevant in developing drugs targeting specific diseases due to its ability to form stable covalent bonds.

Medicinal Chemistry Application Significance
Synthesis of APIsEssential for creating stable drug candidates with improved properties.
Development of Fluorinated DrugsEnhances pharmacokinetic profiles due to fluorine's unique properties.

Case Study 1: Synthesis of SGLT2 Inhibitors

A notable application of this compound is its use as an intermediate in synthesizing SGLT2 inhibitors, which are promising therapeutic agents for diabetes management. The synthetic routes developed have demonstrated scalability and efficiency, yielding significant quantities suitable for industrial production .

Case Study 2: Modification of Biomolecules

Research has shown that modifying biomolecules with this compound can alter their biological activity, leading to potential advancements in drug design and development. This modification allows for targeted therapies that can significantly improve patient outcomes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, forming a new covalent bond. The presence of the bromine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-2-(trifluoromethoxy)benzyl chloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Applications/Notes
This compound 1393442-60-8 C₈H₅BrClF₃O 305.48 Br (5-), OCF₃ (2-) Benzyl chloride Pharmaceutical/agrochemical intermediate
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃Cl₂F₃O₂ 273.47 Cl (2-), OCF₃ (5-) Benzoyl chloride Acylating agent; higher reactivity than benzyl chloride
3-Bromo-5-(trifluoromethoxy)benzoyl chloride 1092461-36-3 C₈H₃BrClF₃O₂ 305.46 Br (3-), OCF₃ (5-) Benzoyl chloride Positional isomerism affects electronic properties
5-Bromo-1-benzothiophene-2-carbonyl chloride 7312-14-3 C₉H₄BrClOS 275.55 Br (5-), fused thiophene ring Benzothiophene carbonyl chloride Used in heterocyclic chemistry; sulfur enhances stability
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 C₉H₅BrClF₃O₃ 348.49 Br (3-), Cl (2-), OCF₃ (5-), ester Benzoate ester Ester group reduces reactivity; used in controlled synthesis

Key Comparative Analysis

Functional Group Reactivity :
  • Benzyl Chloride vs. Benzoyl Chloride :
    The benzyl chloride group in the target compound undergoes nucleophilic substitution (e.g., alkylation), whereas benzoyl chloride derivatives (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) participate in acylation reactions. Benzoyl chlorides are generally more reactive due to the electron-deficient carbonyl carbon.
Substituent Effects :
  • Bromo vs. Chloro :
    Bromine’s larger atomic size and polarizability make 5-bromo-substituted compounds (e.g., the target compound) more susceptible to electrophilic substitution compared to chloro analogs (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride).
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :
    The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃ (e.g., in 3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride, CAS: 2168326-54-1), enhancing stability and altering metabolic resistance in bioactive molecules.
Positional Isomerism :
  • The position of substituents significantly impacts reactivity. For example, 3-bromo-5-(trifluoromethoxy)benzoyl chloride (CAS: 1092461-36-3) exhibits different electronic effects compared to the target compound due to the bromo group’s meta position relative to the carbonyl.

Biological Activity

5-Bromo-2-(trifluoromethoxy)benzyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C8H6BrF3O
  • Molecular Weight : 253.04 g/mol
  • CAS Number : 1393442-60-8

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit enhanced biological activity.

Target Enzymes and Pathways

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various signaling pathways.
  • Cellular Modulation : It can modify biomolecules, allowing for the study of biological processes and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroSignificant inhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibitor of enzymes involved in signaling
Mechanistic StudyInduction of apoptosis in cancer cell lines

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 12 µM after 72 hours of treatment, indicating significant potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

A mechanistic study demonstrated that the compound effectively inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is crucial for insulin signaling. This inhibition led to enhanced insulin sensitivity in vitro, suggesting possible applications in diabetes management.

Q & A

Q. Methodological Answer :

  • ¹⁹F NMR : To confirm the trifluoromethoxy group (δ ~55-60 ppm) and rule out decomposition products like free fluoride.
  • ¹³C NMR : To identify the benzyl chloride carbon (δ ~45-50 ppm) and bromine-induced deshielding effects on aromatic carbons.
  • LCMS (ESI or APCI) : Use 0.05% formic acid in acetonitrile/water to monitor purity and detect byproducts (e.g., sulfonamide derivatives if sulfonic acid impurities are present) .
  • Elemental Analysis : Critical for verifying halogen content (Br, Cl) due to potential isotopic interference in MS .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer :
The compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DCM, THF) for reactions, and avoid prolonged exposure to humidity during weighing .

Advanced: How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions?

Methodological Answer :
Contradictions in reactivity (e.g., variable yields in Suzuki couplings) may arise from competing pathways. Key considerations:

  • Catalyst Selection : Use well-defined NHC-Pd catalysts (e.g., PEPPSI-type) for improved selectivity in C–S or C–C bond formation, as ligand choice significantly impacts reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions; test alternatives like toluene or dioxane.
  • Additives : Silver salts (e.g., Ag₂O) can suppress halide scrambling in cross-couplings involving benzyl chloride .

Advanced: What strategies mitigate byproduct formation during benzylation reactions?

Methodological Answer :
Common byproducts include di-benzylated species or hydrolysis products. Mitigation strategies:

  • Stoichiometric Control : Use a 1.1–1.3 molar excess of the nucleophile (e.g., amines, thiols) to minimize over-alkylation.
  • Temperature Gradients : Perform reactions at 0°C to slow down competing pathways, then warm gradually.
  • In Situ Monitoring : Use LCMS or TLC (with UV-active spots) to track reaction progress and quench at optimal conversion .

Advanced: How can this compound serve as a building block in pharmaceutical intermediates?

Methodological Answer :
The trifluoromethoxy and benzyl chloride groups make it a versatile precursor for:

  • Kinase Inhibitors : Couple with pyridine or piperazine derivatives via Pd-catalyzed cross-coupling (e.g., with boronic acids from ).
  • Antimicrobial Agents : React with thiadiazole or sulfonamide moieties under mild basic conditions (e.g., K₂CO₃ in acetone) .
  • Crystallization Studies : Co-crystallize with target proteins to analyze binding modes, leveraging the bromine atom for X-ray diffraction .

Advanced: How to troubleshoot low yields in scaled-up syntheses?

Methodological Answer :
Scale-up challenges often relate to heat dissipation or impurity accumulation. Solutions include:

  • Batch vs. Flow Chemistry : Use continuous flow reactors to maintain consistent temperature and mixing.
  • Purification Protocols : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water to remove polymeric byproducts.
  • Quality Control : Pre-purify starting materials (e.g., benzyl alcohol precursors) via distillation or column chromatography to eliminate trace aldehydes that degrade thionyl chloride .

Advanced: What computational methods support mechanistic studies of its reactivity?

Q. Methodological Answer :

  • DFT Calculations : Model transition states for SN2 vs. radical pathways in substitution reactions.
  • Docking Simulations : Predict interactions of derivatives with biological targets (e.g., SARS-CoV-2 proteases) using Schrödinger Suite or AutoDock.
  • Hammett Analysis : Quantify electronic effects of substituents (Br, CF₃O) on reaction rates to guide synthetic planning .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(trifluoromethoxy)benzyl chloride
Reactant of Route 2
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5-Bromo-2-(trifluoromethoxy)benzyl chloride

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